molecular formula C13H18O B14560918 3-Methyl-6-phenylhexan-2-one CAS No. 61713-68-6

3-Methyl-6-phenylhexan-2-one

Cat. No.: B14560918
CAS No.: 61713-68-6
M. Wt: 190.28 g/mol
InChI Key: NWSNDYXHDTUZBG-UHFFFAOYSA-N
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Description

3-Methyl-6-phenylhexan-2-one is a high-purity organic compound of interest in chemical synthesis and material science research. This ketone features a phenyl ring and a branched aliphatic chain, a structural motif found in intermediates for pharmaceuticals and complex organic molecules. Similar phenyl-substituted alkanones are frequently investigated as key synthetic precursors in organic chemistry and as core structures in the development of novel bioactive compounds . Its molecular structure, which includes a sterically influenced ketone group, makes it a potential candidate for studies in asymmetric synthesis and as a building block for larger, more complex molecular architectures. Researchers may utilize this compound in method development, catalysis studies, and the exploration of structure-property relationships. This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61713-68-6

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

3-methyl-6-phenylhexan-2-one

InChI

InChI=1S/C13H18O/c1-11(12(2)14)7-6-10-13-8-4-3-5-9-13/h3-5,8-9,11H,6-7,10H2,1-2H3

InChI Key

NWSNDYXHDTUZBG-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC1=CC=CC=C1)C(=O)C

Origin of Product

United States

Synthetic Methodologies for 3 Methyl 6 Phenylhexan 2 One and Its Stereoisomers

Conventional and Foundational Synthesis Approaches

Established methods in organic synthesis provide a reliable foundation for the creation of the carbon skeleton of 3-Methyl-6-phenylhexan-2-one. These approaches typically focus on the formation of the ketone functional group through oxidation or the coupling of precursors via reductive transformations.

Reductive Transformations from Carboxylic Acid Derivatives or Esters

The synthesis of ketones from carboxylic acid derivatives is a cornerstone of organic chemistry. researchgate.net These methods often involve the reaction of an activated carboxylic acid, such as an acyl chloride or ester, with an organometallic reagent. For the synthesis of this compound, a plausible route involves the use of a derivative of 3-methyl-6-phenylhexanoic acid.

Classical approaches might employ organocadmium or organocuprate reagents, which exhibit moderated reactivity that helps prevent over-addition to form a tertiary alcohol. msu.edu For instance, the reaction of 3-methyl-6-phenylhexanoyl chloride with dimethylcadmium (B1197958) (generated from methylmagnesium bromide and cadmium chloride) or lithium dimethylcuprate could yield the target ketone.

More modern methods leverage transition-metal catalysis to achieve similar transformations under milder conditions and with greater functional group tolerance. nih.govnih.gov Nickel-catalyzed reductive coupling reactions, for example, can unite carboxylic acids or their derivatives with various coupling partners. researchgate.netorganic-chemistry.org A strategy could involve the nickel-catalyzed reaction of an activated form of 3-methyl-6-phenylhexanoic acid with a methylating agent. Another powerful technique is the reaction of N-acyl imides with organometallic reagents, which has been shown to be effective for producing dialkyl ketones. researchgate.net

A summary of potential reductive strategies is presented in the table below.

Starting Material PrecursorReagentGeneral Transformation
3-Methyl-6-phenylhexanoyl chlorideLithium dimethylcuprate (Me₂CuLi)Acyl substitution to form the ketone.
3-Methyl-6-phenylhexanoic acidExcess Methyllithium (MeLi)Direct conversion of carboxylic acid to methyl ketone. nih.gov
N-hydroxyphthalimide ester of 3-methyl-6-phenylhexanoic acidAlkyl halide & Nickel catalystElectrochemical reductive acylation. researchgate.net
Thioester of 3-methyl-6-phenylhexanoic acidAlkyl iodide & Nickel catalystNickel-catalyzed reductive coupling. organic-chemistry.org

Oxidative Processes Involving Alkenes and Alcohols

Oxidative methods offer another primary route to ketone synthesis. organic-chemistry.org The most direct approach to this compound via oxidation would be from its corresponding secondary alcohol, 3-methyl-6-phenylhexan-2-ol. A wide array of oxidizing agents can effect this transformation. For laboratory-scale synthesis, reagents like pyridinium (B92312) chlorochromate (PCC), or conditions such as Swern or Dess-Martin oxidations, are commonly used due to their mildness and high efficiency in converting secondary alcohols to ketones without over-oxidation. jove.compressbooks.pub Stronger oxidants like chromic acid (Jones reagent) are also effective for this purpose. libretexts.org

Alternatively, ketones can be generated through the oxidative cleavage of carbon-carbon double bonds in alkenes. jove.comlibretexts.org Ozonolysis is a classic and highly effective method for this purpose. To synthesize this compound, a suitable alkene precursor such as 2,3-dimethyl-7-phenylhept-2-ene could be subjected to ozonolysis. This two-step process involves an initial reaction with ozone (O₃) at low temperatures, followed by a reductive workup using reagents like dimethyl sulfide (B99878) (DMS) or zinc, to yield the desired ketone along with acetone. pressbooks.pub

Precursor MoleculeReagent(s)Reaction Type
3-Methyl-6-phenylhexan-2-olPyridinium chlorochromate (PCC)Oxidation of secondary alcohol. pressbooks.pub
3-Methyl-6-phenylhexan-2-olJones Reagent (CrO₃ in H₂SO₄)Oxidation of secondary alcohol. libretexts.org
2,3-Dimethyl-7-phenylhept-2-ene1. Ozone (O₃), 2. Dimethyl sulfide ((CH₃)₂S)Ozonolysis (oxidative cleavage). pressbooks.pub

Contemporary and Advanced Synthetic Strategies

Given the presence of a stereocenter at the third carbon, the synthesis of enantiomerically pure or enriched stereoisomers of this compound is a significant objective. Advanced synthetic strategies focus on controlling the stereochemical outcome of the reaction.

Asymmetric Synthesis and Chiral Induction in this compound Formation

Creating a specific stereoisomer of this compound requires asymmetric synthesis, where a chiral influence guides the formation of the new stereocenter. This can be achieved through catalysis or by using chiral substrates.

The combination of transition metal catalysis with organocatalysis has emerged as a powerful tool for creating chiral molecules. mdpi.comacs.org These synergistic approaches can enable reactions that are otherwise challenging. For instance, the direct α-allylic alkylation of ketones can be achieved by combining palladium catalysis with enamine catalysis derived from a chiral amine.

Metal-catalyzed asymmetric hydrogenation of ketones is a highly efficient method for producing chiral alcohols, which can then be oxidized to chiral ketones. researchgate.net More directly, copper-catalyzed asymmetric conjugate addition (ACA) to acyclic α,β-unsaturated ketones provides a powerful route to chiral ketones. rsc.org Research has demonstrated the formation of acyclic all-carbon quaternary centers via the copper-catalyzed ACA of in-situ generated alkylzirconium reagents to linear trisubstituted enones. rsc.org This methodology was successfully applied to synthesize (+)-(R)-4-ethyl-4-methyl-6-phenylhexan-2-one with high enantiomeric excess (91% ee), showcasing the power of this approach for constructing complex chiral ketones. rsc.orgscispace.com

Furthermore, catalytic asymmetric aldol (B89426) reactions provide access to chiral β-hydroxy ketones, which are precursors to the target molecule. A syn-selective catalytic asymmetric aldol reaction has been developed to produce (3S,4R)-4-[(tert-butyldimethylsilyl)oxy]-3-methyl-6-phenylhexan-2-one, a direct precursor to a stereoisomer of the target compound. thieme-connect.com

Reaction TypeCatalyst SystemKey Feature
Asymmetric Conjugate AdditionCopper catalyst with a chiral phosphoramidite (B1245037) ligandGenerates acyclic quaternary stereocenters with high enantioselectivity. rsc.org
Asymmetric Aldol ReactionMesitylcopper with a chiral ligand (e.g., (R)-Tol-BINAP)Produces syn-aldol products with methyl ketone functionality. thieme-connect.com
Asymmetric HydrogenationChiral Rhodium, Ruthenium, or Iridium complexesReduces prochiral ketones to chiral alcohols, which can be subsequently oxidized. researchgate.net

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemistry of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, having imparted its chirality to the molecule. This is a robust and widely used strategy for asymmetric synthesis. sfu.ca

For the synthesis of a specific stereoisomer of this compound, one could employ an amide derived from a chiral auxiliary like pseudoephedrine or a chiral oxazolidinone. wikipedia.org For example, an amide could be formed between 6-phenylhexanoic acid and (1S,2S)-pseudoephenamine. Deprotonation of this amide would form a chiral enolate, which could then be alkylated with a methyl halide. The chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer preferentially. Subsequent cleavage of the amide bond would yield the enantiomerically enriched 3-methyl-6-phenylhexanoic acid, which can then be converted to the target ketone.

Substrate control is a related strategy where a chiral center already present in the substrate dictates the stereochemical outcome of a new stereocenter's formation. bath.ac.uk In the synthesis of (3S,4R)-4-[(tert-butyldimethylsilyl)oxy]-3-methyl-6-phenylhexan-2-one, the stereochemistry of the aldol reaction is controlled by the chiral catalyst, but the resulting hydroxyl group (protected as a TBS ether) can then direct subsequent reactions at adjacent positions, demonstrating a form of substrate control. thieme-connect.com The cleavage of this directing group is the final step to obtain the chiral hydroxy ketone. thieme-connect.com

Auxiliary/Control ElementSynthetic StepMechanism of Stereocontrol
Pseudoephedrine Amideα-Alkylation of the corresponding enolateThe auxiliary shields one face of the enolate, directing the incoming electrophile to the opposite face.
Chiral OxazolidinoneAldol reactionThe oxazolidinone forms a chelated Z-enolate with a Lewis acid, presenting a well-defined conformation for diastereoselective reaction with an aldehyde. wikipedia.org
(tert-butyldimethylsilyl)oxy groupSubsequent reactions on an aldol productThe bulky silyl (B83357) ether group can sterically block one face of the molecule, directing reagents to the less hindered face. thieme-connect.com

Selective Functionalization and Coupling Reactions for Phenylhexanone Frameworks

The construction of the this compound framework relies on the formation of key carbon-carbon bonds. Established methods such as Grignard reactions, alkylation of enolates, and other coupling strategies are instrumental in assembling the carbon backbone of the target molecule.

Grignard Reactions: A versatile approach for forming carbon-carbon bonds involves the use of Grignard reagents. nih.govdalalinstitute.comyoutube.com For the synthesis of this compound, a plausible Grignard-based strategy would involve the reaction of a phenethylmagnesium halide (e.g., phenethylmagnesium bromide) with 2-methylpropanal. This reaction would yield the secondary alcohol, 3-methyl-1-phenylhexan-2-ol. Subsequent oxidation of this alcohol, for instance using an oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation, would furnish the desired ketone, this compound. The general mechanism for Grignard addition to an aldehyde involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon. dalalinstitute.com

Another Grignard-based route could involve the reaction of an isobutyryl-containing Grignard reagent with a suitable electrophile. However, the former approach is generally more common and straightforward. It's important to note that with α,β-unsaturated carbonyl compounds, Grignard reagents can undergo either 1,2-addition or 1,4-conjugate addition, a factor that needs to be considered in substrate design. youtube.comrug.nlorganic-chemistry.orglibretexts.org

Alkylation of Enolates: The alkylation of ketone enolates is a powerful and widely used method for forming α-carbon-carbon bonds. nih.govlibretexts.orgpressbooks.publibretexts.org In the context of synthesizing this compound, a viable strategy would be the alkylation of the enolate of butan-2-one. The enolate can be generated using a strong, sterically hindered base like lithium diisopropylamide (LDA) to ensure regioselectivity. masterorganicchemistry.com This enolate can then be reacted with a phenethyl halide, such as phenethyl bromide, in an SN2 reaction to form the target ketone. The use of LDA at low temperatures typically favors the formation of the kinetic enolate, which in the case of butan-2-one would be the less substituted enolate, leading to alkylation at the C1 position. masterorganicchemistry.comudel.edubham.ac.ukwikipedia.orgscribd.com

The efficiency of the alkylation reaction is dependent on the nature of the alkylating agent, with primary halides being the most effective. libretexts.orglibretexts.org

Enamine Chemistry: An alternative to direct enolate alkylation is the Stork enamine synthesis. This involves the reaction of a ketone, in this case, butan-2-one, with a secondary amine (e.g., pyrrolidine, piperidine (B6355638), or morpholine) to form an enamine. This enamine is nucleophilic and can react with an electrophile like phenethyl bromide. Subsequent hydrolysis of the resulting iminium salt regenerates the ketone, yielding the α-alkylated product.

The incorporation of the phenyl group in the synthesis of this compound is intrinsically linked to the choice of starting materials in the carbon-carbon bond-forming reactions described above.

A primary strategy involves utilizing a reagent that already contains the phenyl group. For instance:

In the Grignard approach , a phenethylmagnesium halide is used, which is typically prepared from the corresponding phenethyl halide (e.g., 2-phenylethyl bromide).

In the enolate alkylation method , a phenethyl halide serves as the electrophile to introduce the phenethyl moiety, which includes the phenyl group.

Alternatively, the phenyl group can be introduced at a later stage of the synthesis through cross-coupling reactions, although this would likely involve a longer synthetic route. For example, a precursor ketone containing a terminal halide could be subjected to a Suzuki or Stille coupling with a phenylboronic acid or a phenylstannane derivative, respectively. However, for a relatively simple molecule like this compound, incorporating the phenyl group via the initial building blocks is generally more efficient.

The synthesis of the necessary phenyl-containing precursors, such as 3-phenylpropanal (B7769412) or phenethyl halides, can be achieved from commercially available starting materials like styrene (B11656) or phenethyl alcohol. buchler-gmbh.com For example, 3-phenylpropanal can be synthesized via the hydroformylation of styrene.

Cascade Reactions and Multicomponent Approaches Towards this compound

Modern synthetic chemistry increasingly focuses on the development of cascade (or tandem) and multicomponent reactions to enhance efficiency by combining multiple bond-forming events in a single pot. nih.govrsc.orgnih.govfrontiersin.orgrsc.orgacs.orgresearchgate.netnih.govfrontiersin.orgbeilstein-journals.org While a specific cascade or multicomponent reaction for the direct synthesis of this compound is not prominently reported, the principles of these powerful strategies can be applied to construct similar β-methyl ketone frameworks.

For instance, a hypothetical cascade reaction could involve the Michael addition of an organometallic reagent to an α,β-unsaturated ester, followed by an in-situ trapping of the resulting enolate with an electrophile. A more relevant conceptual approach would be a reductive cascade reaction. For example, a reaction starting from an arylideneisoxazol-5-one could undergo a 1,4-conjugate addition, followed by a reductive cleavage of the N-O bond to generate a β-substituted methyl ketone. acs.orgresearchgate.net

Multicomponent reactions (MCRs) offer another avenue for the rapid assembly of complex molecules from simple starting materials. nih.govrsc.orgnih.govfrontiersin.orgrsc.org A hypothetical MCR for a related structure could involve the reaction of an allenic ketone, an active methylene (B1212753) compound, and a suitable electrophile in a one-pot process. rsc.orgnih.govrsc.org

The development of a specific cascade or multicomponent reaction for this compound would require dedicated research to identify suitable starting materials and catalysts that can orchestrate the desired sequence of bond formations with high chemo- and regioselectivity.

Mechanistic Investigations of this compound Synthesis

Understanding the reaction mechanisms is crucial for optimizing synthetic routes, predicting stereochemical outcomes, and controlling the formation of byproducts.

The elucidation of reaction pathways for the synthesis of this compound would depend on the chosen synthetic method.

Grignard Reaction Pathway: The reaction of phenethylmagnesium bromide with 2-methylpropanal proceeds through a well-established nucleophilic addition mechanism. The carbon atom of the Grignard reagent, which is polarized as a carbanion, attacks the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral alkoxide intermediate. The subsequent workup with a mild acid protonates the alkoxide to yield the final alcohol product. dalalinstitute.com

Enolate Alkylation Pathway: The alkylation of the enolate of butan-2-one with phenethyl bromide follows an SN2 pathway. libretexts.orglibretexts.org The enolate anion acts as the nucleophile, and the phenethyl bromide is the electrophile. The reaction involves a backside attack of the enolate on the carbon atom bearing the bromine atom, leading to the displacement of the bromide ion and the formation of a new carbon-carbon bond. The stereochemical outcome of this reaction can be influenced by the geometry of the enolate (E vs. Z) and the reaction conditions.

Metal-Catalyzed Alkylation: More complex mechanisms are involved in metal-catalyzed alkylations. For example, a rhodium-catalyzed α-alkylation of a ketone can proceed through a multi-step catalytic cycle involving the formation of an enamine, oxidative addition of a C-H bond to the metal center, migratory insertion of an olefin, and reductive elimination to form the C-C bond. acs.orgnih.gov

Kinetic and thermodynamic factors play a critical role in determining the yield and selectivity of the synthesis of this compound, particularly in the case of enolate alkylation. masterorganicchemistry.comudel.edubham.ac.ukwikipedia.orgscribd.com

When an unsymmetrical ketone like butan-2-one is deprotonated, two different enolates can be formed: the kinetic enolate and the thermodynamic enolate .

The kinetic enolate is formed faster and results from the removal of the more accessible, less sterically hindered α-proton. For butan-2-one, this would be the enolate with the double bond between C2 and C1. The formation of the kinetic enolate is favored by using a strong, bulky, non-nucleophilic base (like LDA), low temperatures (e.g., -78 °C), and aprotic solvents. udel.edubham.ac.ukwikipedia.orgscribd.com These conditions make the deprotonation essentially irreversible.

The thermodynamic enolate is the more stable enolate, typically having the more substituted double bond. For butan-2-one, this would be the enolate with the double bond between C2 and C3. Its formation is favored under conditions that allow for equilibrium to be established, such as using a weaker base (like an alkoxide), higher temperatures, and protic solvents. udel.edubham.ac.ukwikipedia.org

Therefore, to selectively synthesize this compound via the alkylation of butan-2-one with phenethyl bromide, one would ideally use conditions that favor the formation of the kinetic enolate to achieve alkylation at the desired position.

The following table summarizes the conditions favoring kinetic versus thermodynamic enolate formation:

FactorKinetic ControlThermodynamic Control
Base Strong, sterically hindered (e.g., LDA)Weaker, less hindered (e.g., NaOEt, t-BuOK)
Temperature Low (e.g., -78 °C)Higher (e.g., room temperature or above)
Solvent Aprotic (e.g., THF, ether)Protic or aprotic
Reaction Time ShortLong

In Grignard reactions, the regioselectivity (1,2- vs. 1,4-addition) can be influenced by factors such as the steric hindrance of the reactants and the presence of catalytic amounts of copper salts, which generally favor 1,4-addition. youtube.com The yield of the desired product can be affected by side reactions, such as enolization of the starting carbonyl compound or reduction of the carbonyl group by the Grignard reagent if it possesses a β-hydrogen.

Natural Occurrence and Biosynthetic Pathways of 3 Methyl 6 Phenylhexan 2 One Analogues

Identification of Related Phenylalkane Ketones in Biological Matrices

Phenylalkane ketones and their derivatives have been identified in a range of organisms. These compounds are often part of complex chemical profiles that mediate ecological interactions. Their isolation and characterization are crucial for understanding their biological functions, from insect pheromones to antimicrobial agents.

Semiochemical Roles in Insect Chemical Ecology (e.g., aggregation pheromones like trichoferone)

In the realm of insect chemical ecology, certain phenylalkane ketone analogues function as semiochemicals, mediating communication. A notable example is "trichoferone," a male-produced aggregation-sex pheromone identified in the velvet longhorned beetle, Trichoferus campestris. dntb.gov.ua Trichoferone is a novel variant of the hydroxyketone pheromone type found in other related beetle species. dntb.gov.uaresearchgate.net Male beetles produce this pheromone from specialized prothoracic glands. dntb.gov.uaresearchgate.net Field bioassays have demonstrated that synthetic trichoferone is highly attractive to both male and female velvet longhorned beetles, making it a valuable tool for monitoring this invasive pest. dntb.gov.uaresearchgate.netillinois.edu

The study of cerambycid beetle pheromones has revealed that many species, particularly within the subfamilies Cerambycinae and Lamiinae, use male-produced aggregation-sex pheromones. illinois.edupensoft.net These pheromones are often structurally conserved among related taxa, allowing for the development of "generic" lure blends that can attract multiple species. illinois.edupensoft.net For instance, a common blend includes 3-hydroxyhexan-2-one (B1256532) (C6-ketol), a simple hydroxyketone that shares a core structural motif with more complex analogues like trichoferone. illinois.edupensoft.net This conservation underscores the fundamental role of the ketone functional group in insect communication. frontiersin.org

Isolation from Plant and Microbial Sources (e.g., polyacetylene derivatives)

Phenylalkane derivatives are not limited to the animal kingdom and have been isolated from both plants and microbes. In plants, long-chain phenylalkane derivatives have been identified as constituents of the epicuticular wax of Primula veris (cowslip). researchgate.net While the exact ketone analogues are part of a complex mixture, their presence in surface waxes suggests a potential ecological role, possibly as deterrents to herbivores or as protection against environmental stressors. researchgate.net

Many plants and fungi produce polyacetylenes, a class of compounds often derived from fatty acids and biosynthetically related to ketones. researchgate.netnih.gov While not all are phenylalkanes, some derivatives, such as phenylhexa-1,3,5-triyn-1-yl acetate (B1210297), incorporate a phenyl group and demonstrate the capacity of these organisms to synthesize phenyl-terminated alkyl chains. researchgate.net Polyacetylenes are particularly abundant in the plant family Asteraceae and in various fungi, where they often exhibit significant antimicrobial and antifungal properties. researchgate.netresearchgate.netbegellhouse.com

Microorganisms, particularly from the genus Streptomyces, are prolific producers of diverse secondary metabolites. From Streptomyces sp. CB09001, researchers isolated compounds such as (2S, 3S, 4S)-4-methyl-1-phenylhexane-2,3-diol, a diol structurally related to 3-methyl-6-phenylhexan-2-one. bohrium.com The ability of microbes like the yeast Candida maltosa to metabolize and degrade phenylalkanes further indicates that the enzymatic machinery to interact with these structures is present in the microbial world. researchgate.net

Table 1: Examples of Naturally Occurring Phenylalkane Analogues and Related Compounds

Compound Name Class Biological Source Identified Role/Significance
Trichoferone Hydroxyketone Trichoferus campestris (Velvet Longhorned Beetle) Male-produced aggregation-sex pheromone dntb.gov.uaresearchgate.net
3-Hydroxyhexan-2-one Hydroxyketone Various Cerambycid Beetles Component of aggregation-sex pheromones illinois.edupensoft.net
(2S, 3S, 4S)-4-methyl-1-phenylhexane-2,3-diol Phenylalkane Diol Streptomyces sp. CB09001 (Bacterium) Natural product with potential anti-inflammatory activity bohrium.com
Phenylhexa-1,3,5-triyn-1-yl acetate Phenyl Polyacetylene Blackjack Plants Antimicrobial activity researchgate.net
Long-chain syn-1-Phenylalkane-1,3-diyl diacetates Phenylalkane Derivative Primula veris (Cowslip) Epicuticular wax component, possible ecological value researchgate.net

Postulated Biosynthetic Routes for this compound Analogues

The complete biosynthetic pathways for most phenylalkane ketones are not fully elucidated. However, based on known metabolic routes for structurally similar molecules, plausible pathways can be postulated, typically involving the convergence of fatty acid or polyketide synthesis with aromatic amino acid metabolism.

Enzymatic Pathways and Key Biotransformations

The biosynthesis of phenylalkane ketones likely involves a modular enzymatic system similar to that of polyketide synthesis. researchgate.net Polyketide synthases (PKSs) are large, multifunctional enzymes that construct carbon chains through the sequential condensation of small carboxylic acid units. researchgate.net For a phenylalkane, a PKS could utilize a phenyl-containing starter unit, such as benzoyl-CoA, which is derived from the aromatic amino acid phenylalanine. researchgate.netresearchgate.net

The carbon backbone would be extended by the addition of extender units like malonyl-CoA or methylmalonyl-CoA, the latter being responsible for introducing methyl branches onto the chain. researchgate.net Subsequent enzymatic steps are required to produce the final ketone structure. These key biotransformations may include:

Reduction: Ketoreductase (KR) domains within the PKS can reduce initial keto groups to hydroxyls.

Dehydration: Dehydratase (DH) domains can eliminate the hydroxyl group to form a double bond.

Final Ketone Formation: The terminal thioester bond to the PKS is cleaved. If the final polyketide chain terminates with a β-ketoacyl group, it can undergo decarboxylation, catalyzed by a specialized enzyme like a β-keto-acid decarboxylase, to yield a methyl ketone. researchgate.net

Enzymes such as O-methyltransferases are also crucial in the biosynthesis of related natural products like strobilurins, indicating that various decorating enzymes are employed to achieve the final chemical structure. researchgate.net

Precursor Identification and Metabolic Intermediates

The biosynthesis of phenylalkane ketones requires precursors from two primary metabolic pools: aromatic amino acid metabolism and fatty acid/polyketide metabolism.

Phenyl Group Precursor: The phenyl group is almost certainly derived from L-phenylalanine . Phenylalanine is synthesized via the shikimate pathway, a route common in plants and microorganisms for producing aromatic amino acids. researchgate.net Phenylalanine can be converted to various starter units for polyketide synthesis, such as benzoyl-CoA or cinnamoyl-CoA. researchgate.net

Alkyl Chain Precursors: The hexanone backbone is assembled from short-chain acyl-CoA units. The primary building block is acetyl-CoA , which is carboxylated to form malonyl-CoA , the main extender unit in PKS and fatty acid synthase (FAS) pathways. researchgate.net A methyl branch, such as the one at the C-3 position in this compound, is typically introduced by using propionyl-CoA as a starter or methylmalonyl-CoA as an extender unit.

Therefore, a postulated biosynthetic intermediate would be a phenyl-terminated polyketo-acid still attached to the synthase enzyme. After a series of reduction, dehydration, and methylation steps, the final precursor would likely be a 3-methyl-2-oxo-6-phenylhexanoic acid derivative, which upon enzymatic decarboxylation, would yield the final this compound product.

Ecological Significance of Naturally Occurring this compound Derivatives

The presence of phenylalkane ketones and their analogues in diverse organisms points to their significant ecological roles, which are primarily context-dependent.

For insects like the velvet longhorned beetle, the ecological significance is clear: trichoferone acts as a powerful aggregation-sex pheromone. dntb.gov.uaresearchgate.net This chemical signal ensures the coming together of both sexes for mating, facilitating reproduction and population success. dntb.gov.ua The specificity of such pheromones can also contribute to reproductive isolation among closely related species. nih.gov

In plants, secondary metabolites found in surface waxes, such as the phenylalkane derivatives in Primula, are believed to serve protective functions. researchgate.net They can act as a chemical barrier against insect herbivores and microbial pathogens. researchgate.netias.ac.in Similarly, the broad antimicrobial and antifungal activities reported for polyacetylenes, some of which are phenyl-substituted, highlight their role as phytoalexins—compounds produced by plants in response to pathogen attack. researchgate.netresearchgate.net

For microorganisms, the production of bioactive compounds like the diol analogue from Streptomyces sp. is a strategy for chemical defense and competition. bohrium.com By inhibiting the growth of other bacteria and fungi in their environment, these microbes can secure resources. Conversely, the ability of some yeasts to degrade phenylalkanes suggests a role in nutrient cycling and bioremediation, particularly in environments contaminated with petroleum products. researchgate.net

Advanced Analytical Characterization and Quantification of 3 Methyl 6 Phenylhexan 2 One

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to elucidating the precise molecular structure of 3-Methyl-6-phenylhexan-2-one. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a complete picture of its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound will exhibit distinct signals corresponding to each unique proton environment. The phenyl group protons typically appear as a multiplet in the aromatic region (δ 7.1-7.3 ppm). The protons on the aliphatic chain will show characteristic chemical shifts and splitting patterns based on their neighboring protons. savemyexams.com For instance, the methine proton at C3 would appear as a multiplet due to coupling with the adjacent methyl and methylene (B1212753) protons. The acetyl group (C1) protons will present as a sharp singlet, while the C4, C5, and C6 methylene protons will show complex multiplets.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom. libretexts.org The carbonyl carbon (C2) is the most deshielded, appearing significantly downfield (typically >200 ppm). The carbons of the phenyl ring will resonate in the aromatic region (δ 125-145 ppm). The aliphatic carbons (C1, C3, C4, C5, C6, and the methyl group on C3) will appear in the upfield region of the spectrum.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for definitive assignments. A COSY spectrum would reveal proton-proton coupling correlations along the hexan-2-one chain, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the C-H framework.

Predicted NMR Data for this compound

This table presents predicted chemical shifts based on established principles and data from structurally similar compounds.

¹H NMR (Predicted)¹³C NMR (Predicted)
AssignmentPredicted δ (ppm)Predicted MultiplicityAssignmentPredicted δ (ppm)
H-1 (CH₃CO)~2.1s (singlet)C-1 (CH₃CO)~30
H-3 (CH)~2.6m (multiplet)C-2 (C=O)~212
H-4 (CH₂)~1.5-1.7m (multiplet)C-3 (CH)~48
H-5 (CH₂)~1.6-1.8m (multiplet)C-4 (CH₂)~30-35
H-6 (CH₂)~2.6t (triplet)C-5 (CH₂)~29
3-CH₃~1.1d (doublet)C-6 (CH₂)~36
Ar-H~7.1-7.3m (multiplet)Ar-C (quaternary)~142
Ar-C (CH)~126-129

Mass Spectrometry (MS, HRMS, ESI-MS) and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. The molecular formula of this compound is C₁₃H₁₈O, corresponding to a monoisotopic mass of 190.1358 Da. nih.gov

Fragmentation Analysis: In electron ionization (EI) MS, ketones typically undergo characteristic fragmentation patterns. libretexts.org

Alpha-Cleavage: The most common fragmentation is the cleavage of the C-C bond adjacent to the carbonyl group. For this compound, this can result in the loss of an acetyl radical (•CH₃CO, m/z 43) or the loss of the C4-C6-phenyl alkyl radical.

McLafferty Rearrangement: A characteristic rearrangement for ketones with a γ-hydrogen involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the elimination of a neutral alkene. In this case, a γ-hydrogen on the C5 position can participate, leading to the elimination of propene and the formation of a characteristic radical cation.

Benzylic Cleavage: Fragmentation at the benzylic position (C6-phenyl bond) can lead to the formation of a tropylium (B1234903) ion (m/z 91), a common feature for compounds containing a benzyl (B1604629) group.

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition and confirm the molecular formula with high confidence. rsc.org

Electrospray Ionization (ESI-MS): As a soft ionization technique, ESI-MS is particularly useful for identifying the protonated molecule [M+H]⁺ (m/z 191.1436) with minimal fragmentation, confirming the molecular weight. researchgate.net

Predicted Key Fragments in the EI Mass Spectrum

m/zPossible Fragment IonFragmentation Pathway
190[C₁₃H₁₈O]⁺•Molecular Ion (M⁺•)
175[M - CH₃]⁺Loss of a methyl radical
147[M - CH₃CO]⁺Alpha-cleavage, loss of acetyl radical
105[C₇H₅O]⁺ or [C₈H₉]⁺Cleavage at C4-C5 or benzylic cleavage related ions
91[C₇H₇]⁺Tropylium ion from benzylic cleavage
58[C₃H₆O]⁺•McLafferty rearrangement product
43[CH₃CO]⁺Acetyl cation from alpha-cleavage

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR Spectroscopy: The IR spectrum highlights the functional groups present in the molecule. For this compound, the most prominent feature will be a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of an aliphatic ketone, typically appearing around 1715 cm⁻¹. Other expected signals include C-H stretching vibrations for the sp³ hybridized carbons (below 3000 cm⁻¹) and sp² hybridized carbons of the phenyl ring (above 3000 cm⁻¹), as well as C=C stretching absorptions for the aromatic ring in the 1450-1600 cm⁻¹ region. rsc.orgscielo.org.za

UV-Vis Spectroscopy: The UV-Vis spectrum is determined by the electronic transitions within the molecule. The phenyl group contains the primary chromophore. It is expected to exhibit a strong absorption band (π → π* transition) around 200-220 nm and a weaker, fine-structured band (the B-band) around 250-270 nm, which is characteristic of the benzene (B151609) ring. scielo.org.za The n → π* transition of the carbonyl group is expected to be a weak absorption at a longer wavelength, potentially overlapping with the B-band.

Key Spectroscopic Data (IR)

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3030C-H StretchAromatic (Phenyl)
~2850-2960C-H StretchAliphatic (CH, CH₂, CH₃)
~1715C=O StretchKetone
~1450-1600C=C StretchAromatic Ring

Chromatographic Methods for Separation and Purity Assessment

Chromatography is indispensable for separating this compound from reaction mixtures, assessing its purity, and resolving its enantiomers.

Gas Chromatography (GC) and Hyphenated Techniques (GC-MS)

GC is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. A sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. Non-polar or mid-polar columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase, are typically effective for separating ketones. sigmaaldrich.com

GC-MS: The coupling of GC with a mass spectrometer (GC-MS) is a powerful combination. oup.comnih.gov As components elute from the GC column, they are immediately ionized and analyzed by the MS. This provides not only a retention time for quantification but also a mass spectrum for positive identification, which can be compared against spectral libraries. researchgate.net This method is highly effective for both qualitative and quantitative analysis of the compound in complex mixtures.

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC

HPLC is a versatile technique for purity assessment and can be adapted for preparative separation. For a compound like this compound, a reversed-phase HPLC method using a C18 column with a mobile phase of acetonitrile (B52724) and water would be a standard approach for purity analysis.

Chiral HPLC: Since this compound possesses a stereocenter at the C3 position, it exists as a pair of enantiomers. Chiral HPLC is the gold standard for separating and quantifying these enantiomers. phenomenex.com This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD, Chiralpak® AD), are widely and successfully used for the resolution of chiral ketones. researchgate.netrsc.orgwiley-vch.de The choice of mobile phase, typically a mixture of a hydrocarbon like hexane (B92381) and an alcohol like isopropanol, is critical for achieving optimal separation. nih.gov

Summary of Chromatographic Methods

TechniqueStationary Phase (Example)Mobile Phase/Carrier GasPrimary Application
GC-MS5% Phenyl-MethylpolysiloxaneHeliumPurity assessment, identification, quantification
HPLC (Reversed-Phase)C18 SilicaAcetonitrile/Water GradientPurity assessment
Chiral HPLCCellulose or Amylose derivative (e.g., Chiralpak IA/IB/IC)Hexane/IsopropanolSeparation and quantification of enantiomers

Chemical Transformations and Derivatization Reactions of 3 Methyl 6 Phenylhexan 2 One

Reactions at the Ketone Carbonyl Group

The ketone functionality is a key site for various chemical modifications, including nucleophilic additions, reductions, and reactions involving the enol or enolate form.

Nucleophilic Additions and Reductions

The carbonyl carbon of 3-methyl-6-phenylhexan-2-one is electrophilic and susceptible to attack by nucleophiles. Nucleophilic addition reactions are fundamental transformations for this ketone. For instance, Grignard reagents can add to the carbonyl group to form tertiary alcohols.

Reduction of the ketone group in this compound yields the corresponding secondary alcohol, 3-methyl-6-phenylhexan-2-ol. This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). A specific example involves the reduction of a related compound, 4-methyl-6-phenylhexan-2-one, to 4-methyl-6-phenylhexan-2-ol using cobalt catalysis. google.comgoogle.com

Enolization and α-Alkylation Reactions

Like other ketones with α-hydrogens, this compound can undergo enolization in the presence of an acid or base to form an enol or enolate. This enolate is a key intermediate for α-alkylation reactions, allowing for the introduction of various alkyl groups at the carbon atom adjacent to the carbonyl group. The α-alkylation of ketones is a fundamental method for forming carbon-carbon bonds. researchgate.net The development of asymmetric α-alkylation procedures is significant for synthesizing enantiomerically pure α-functionalized ketones. researchgate.net

Modifications of the Phenyl Ring and Alkane Chain

The phenyl ring and the alkane chain of this compound offer additional sites for chemical modification, expanding the range of possible derivatives.

Aromatic Functionalization Reactions (e.g., electrophilic substitution)

The phenyl group of this compound can undergo electrophilic aromatic substitution reactions. These reactions allow for the introduction of various functional groups onto the aromatic ring, thereby modifying the electronic and steric properties of the molecule. The specific position of substitution (ortho, meta, or para) is directed by the activating or deactivating nature of the alkyl side chain. For instance, Friedel-Crafts reactions of alkenones with benzene (B151609) can yield phenylated alkanones. rsc.org

Chain Elongation and Shortening Strategies

The alkane chain of this compound can be modified through chain elongation or shortening strategies. Chain elongation can be achieved through various synthetic methodologies, such as homologation reactions. For example, the homologation of aryl ketones to longer-chain ketones and aldehydes can be accomplished via C-C bond cleavage. nih.gov

Conversely, chain shortening can be achieved through reactions like β-alkyl elimination. The mechanism of chain scission in related diene-based polymers has been confirmed to proceed via β-alkyl elimination. researchgate.net

Stereoselective Derivatization and Synthesis of Chiral Building Blocks

The presence of a chiral center at the C3 position of this compound makes it a valuable precursor for the synthesis of stereochemically defined molecules.

Stereoselective derivatization of this compound allows for the synthesis of various chiral building blocks. For instance, the stereoselective synthesis of acyclic amino alcohols with multiple chiral centers has been achieved using N-acyldihydropyridones as synthetic intermediates. nih.govscispace.com This approach involves introducing substituents into a cyclic system with stereocontrol, followed by ring-opening to yield an open-chain intermediate with the desired stereochemistry. scispace.com The synthesis of chiral building blocks is crucial in medicinal chemistry for the preparation of enantiomerically pure drugs. bldpharm.com

Asymmetric conjugate addition reactions are another powerful tool for creating stereogenic centers. For example, the asymmetric conjugate addition of alkyl nucleophiles to α,β-unsaturated ketones can generate acyclic quaternary centers with high enantioselectivity. scispace.com The development of catalytic strategies for the enantioselective synthesis of chiral molecules is a major focus in organic synthesis. au.dk

Formation of Heterocyclic and Macrocyclic Structures from this compound Scaffolds

The carbon framework of this compound, featuring a reactive carbonyl group and a flexible alkyl-aryl chain, presents a versatile scaffold for the construction of more complex molecular architectures, including heterocyclic and macrocyclic systems. While direct cyclization of the parent ketone is not commonly reported, its functional group handles allow for a variety of derivatization reactions that can furnish precursors suitable for intramolecular or multicomponent cyclization reactions. These transformations are pivotal in medicinal chemistry and materials science for generating novel compounds with specific biological activities or physical properties.

The strategic conversion of this compound into suitable intermediates is key to its utilization in the synthesis of cyclic structures. This typically involves reactions at the α-position to the carbonyl group, modification of the carbonyl group itself, or functionalization of the terminal phenyl ring or the alkyl chain.

Hypothetical Pathways to Heterocyclic Compounds

The synthesis of heterocyclic compounds from a this compound scaffold would likely proceed through multi-step sequences to generate the necessary reactive intermediates.

One plausible approach for the synthesis of pyrazoles involves the initial conversion of this compound into a 1,3-dicarbonyl compound. This can be conceptually achieved via a Claisen condensation reaction with a suitable ester, such as diethyl oxalate. The resulting β-keto ester could then undergo a classical Knorr pyrazole (B372694) synthesis by reacting with hydrazine (B178648) or its derivatives. beilstein-journals.orgorganic-chemistry.org

Table 1: Hypothetical Two-Step Synthesis of a Pyrazole Derivative from this compound

StepReactantsReagentsHypothetical ProductReaction Type
1This compound, Diethyl oxalateSodium ethoxideEthyl 2-(3-methyl-6-phenyl-2-oxohexanoyl)ethanoateClaisen Condensation
2Ethyl 2-(3-methyl-6-phenyl-2-oxohexanoyl)ethanoateHydrazine hydrate5-(1-methyl-4-phenylbutyl)-1H-pyrazole-3-carboxylic acidKnorr Pyrazole Synthesis

For the synthesis of pyridines , the Kröhnke pyridine (B92270) synthesis offers a viable, albeit indirect, route. wikipedia.orgresearchgate.net This would necessitate the initial α-halogenation of this compound, followed by reaction with pyridine to form the corresponding α-pyridinium methyl ketone salt. This salt can then react with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source like ammonium (B1175870) acetate (B1210297) to yield a polysubstituted pyridine. wikipedia.orgresearchgate.netresearchgate.net The substitution pattern of the final pyridine would be determined by the choice of the α,β-unsaturated carbonyl compound.

Table 2: Hypothetical Multi-Step Kröhnke Pyridine Synthesis from this compound

StepReactants/IntermediatesReagentsHypothetical ProductReaction Type
1This compoundN-Bromosuccinimide, cat. HBr1-Bromo-3-methyl-6-phenylhexan-2-oneα-Bromination
21-Bromo-3-methyl-6-phenylhexan-2-onePyridine1-(3-Methyl-6-phenyl-2-oxohexyl)pyridinium bromidePyridinium (B92312) Salt Formation
31-(3-Methyl-6-phenyl-2-oxohexyl)pyridinium bromide, (E)-ChalconeAmmonium acetate2-(1-Methyl-4-phenylbutyl)-4,6-diphenylpyridineKröhnke Pyridine Synthesis

Conceptual Pathways to Macrocyclic Structures

The synthesis of macrocycles from the this compound backbone would require significant chemical modification to introduce the necessary functionalities for a ring-closing reaction.

A prominent strategy for macrocyclization is Ring-Closing Metathesis (RCM) , which typically involves the intramolecular reaction of a diene. organic-chemistry.orgbeilstein-journals.org To apply this to this compound, one could envision a synthetic sequence that introduces two terminal alkene functionalities. For instance, functionalization of the phenyl ring with a vinyl group (e.g., via a Heck reaction on a brominated precursor) and conversion of the ketone to an allylic alcohol followed by allylation would generate a diene suitable for RCM. The size of the resulting macrocycle would depend on the length of the tether connecting the two alkene groups.

Table 3: Conceptual Pathway to a Macrocycle via Ring-Closing Metathesis

StepReactants/IntermediatesReagents/ConditionsHypothetical Intermediate/ProductReaction Type
14-Bromo-3-methyl-6-phenylhexan-2-oneVinylboronic acid, Pd catalyst3-Methyl-4-vinyl-6-phenylhexan-2-oneSuzuki Coupling
23-Methyl-4-vinyl-6-phenylhexan-2-oneAllylmagnesium bromide4-(1-Methyl-4-phenylbutyl)-4-vinylhepta-1,6-dien-4-olGrignard Reaction
34-(1-Methyl-4-phenylbutyl)-4-vinylhepta-1,6-dien-4-olGrubbs CatalystMacrocyclic dieneRing-Closing Metathesis

Another approach to macrocycles could involve an intramolecular cyclization of a suitably functionalized linear precursor. For example, conversion of the ketone to a terminal alkyne and functionalization of the phenyl ring with an azide (B81097) group could set the stage for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction, to form a triazole-containing macrocycle. beilstein-journals.org The efficiency of such macrocyclizations is often dependent on high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization. beilstein-journals.org

Table 4: Conceptual Pathway to a Triazole-Containing Macrocycle via Click Chemistry

StepReactants/IntermediatesReagents/ConditionsHypothetical Intermediate/ProductReaction Type
13-Methyl-6-(4-aminophenyl)hexan-2-oneNaNO₂, HCl; NaN₃6-(4-Azidophenyl)-3-methylhexan-2-oneSandmeyer Reaction
26-(4-Azidophenyl)-3-methylhexan-2-oneOhira-Bestmann reagent1-(4-Azidophenyl)-4-methylhex-5-yneSeyferth-Gilbert Homologation
31-(4-Azidophenyl)-4-methylhex-5-yneCu(I) catalyst, high dilutionTriazole-fused macrocycleIntramolecular CuAAC

Research Applications in Catalysis and Advanced Materials Science

Role as a Versatile Synthetic Intermediate for Complex Molecular Architectures

The combination of a ketone functional group and a chiral center makes 3-Methyl-6-phenylhexan-2-one and its derivatives valuable intermediates in organic synthesis. They serve as scaffolds upon which more complex molecular frameworks can be constructed with a high degree of stereochemical control.

While direct application of this compound as a starting material in total synthesis is not extensively documented, its unsaturated analogue, (E)-4-methyl-6-phenylhex-3-en-2-one, serves as a key substrate in the development of methodologies aimed at natural product synthesis. rsc.org The stereoselective formation of chiral centers is a critical challenge in the synthesis of complex natural products. rsc.orgajchem-b.com Asymmetric conjugate addition (ACA) reactions are a powerful tool for creating these centers.

Research has demonstrated the highly enantioselective copper-catalyzed ACA of alkylzirconium species to acyclic trisubstituted enones like (E)-4-methyl-6-phenylhex-3-en-2-one. rsc.org This reaction, facilitated by a chiral phosphoramidite (B1245037) ligand, generates valuable acyclic products bearing all-carbon quaternary centers with high enantiomeric excess (ee). rsc.org The saturated ketone products of these reactions, such as derivatives of this compound, are considered crucial building blocks for further elaboration into more complex structures, including terpenoids and alkaloids. rsc.orgrsc.org The ability to construct these chiral motifs is a key step toward the total synthesis of pharmaceutically relevant natural products. rsc.org

The general principle of using chiral ketones as versatile starting points is well-established in the synthesis of complex molecules. For instance, the Wieland–Miescher ketone, a bicyclic enedione, is a cornerstone building block for a vast array of terpenoids and steroids. rsc.org Similarly, chiral β-hydroxy ketones are key intermediates in the synthesis of many biologically active compounds. researchgate.net By analogy, the generation of enantioenriched this compound derivatives provides a strategic entry point to chiral acyclic structures that are otherwise difficult to access.

The functional groups within this compound allow it to serve as a versatile building block for creating more advanced chemical intermediates. The ketone moiety can be transformed through a variety of classic organic reactions, such as oxidation, reduction, and addition, to introduce new functionalities.

A significant application is in the stereoselective formation of all-carbon quaternary centers, which are challenging structural motifs found in many biologically active molecules. rsc.org In a notable study, the conjugate addition of an ethyl group to (E)-4-methyl-6-phenylhex-3-en-2-one was achieved using a copper-phosphoramidite catalyst system. This reaction produced (+)-(R)-4-ethyl-4-methyl-6-phenylhexan-2-one, a derivative of our title compound, in good yield and high enantioselectivity. rsc.org Such reactions demonstrate how the phenylhexanone scaffold can be used to construct complex chiral intermediates.

Table 1: Asymmetric Conjugate Addition to a Phenylhexenone Substrate

Entry Ligand Copper Source Yield (%) ee (%)
1 Ligand D CuNTf₂ 80 84
2 Ligand D CuOTf - 56
3 Ligand E CuNTf₂ 81 88
4 Ligand F CuNTf₂ 80 88
5 Ligand B CuNTf₂ 80 91

Data sourced from a study on Cu-catalyzed asymmetric conjugate addition to (E)-4-methyl-6-phenylhex-3-en-2-one. The reaction generates a chiral ketone derivative. rsc.org

Furthermore, the ketone group can be a site for C-C bond cleavage to create different molecules. For example, protocols for the homologation of aryl ketones can transform them into valuable long-chain ketones and aldehydes. researchgate.netresearchgate.net The Baeyer-Villiger oxidation offers another pathway, converting ketones into esters or lactones, which are themselves important intermediates in the synthesis of many natural products. nih.gov These transformations highlight the potential of this compound as a modular building block for accessing a diverse range of advanced chemical structures.

Integration into Novel Functional Materials

The structure of this compound suggests its potential for incorporation into polymeric and supramolecular materials, where the phenyl group and the alkyl chain can influence bulk properties like solubility and thermal stability, and the ketone can provide a site for cross-linking or post-polymerization modification.

While the direct polymerization of this compound has not been specifically reported, the polymerization of monomers containing phenyl ketone moieties is a known strategy for creating functional polymers. Vinyl ketone polymers, such as poly(phenyl vinyl ketone) (PVK), are a significant class of materials known for their ability to degrade upon UV irradiation, making them useful for applications in photolithography and as photodegradable plastics. nih.govresearchgate.net

Modern polymerization techniques like Reversible Addition-Fragmentation Chain-transfer (RAFT) polymerization have been employed to synthesize well-defined polymers and block copolymers from ketone-containing monomers. nih.govnih.gov For example, a methacrylate (B99206) monomer with a reactive ketone side-chain was successfully polymerized using RAFT. nih.gov The resulting polymer served as a versatile scaffold where the ketone groups could be readily functionalized with aminooxy-containing molecules to form stable oxime linkages, demonstrating a powerful method for producing tailored polymeric medicines. nih.gov This approach suggests a viable pathway for integrating this compound into a polymer backbone, should a polymerizable derivative be synthesized. The phenylalkyl side chain would be expected to impact the polymer's physical properties, such as its glass transition temperature and solubility.

Another major class of materials is the poly(aryl ether ketone) (PAEK) family, though in these high-performance thermoplastics, the ketone and aryl units form the polymer backbone rather than a side chain. canada.ca

The molecular structure of this compound is distinctly amphiphilic, possessing a polar ketone "head" group and a nonpolar "tail" composed of the methyl and phenyl-terminated alkyl chain. This amphiphilicity suggests a potential for self-assembly into ordered supramolecular structures in specific solvent systems. mdpi.com

Amphiphilic molecules are known to aggregate to form structures such as micelles, vesicles, or bilayers when placed in a selective solvent like water. mdpi.com In these assemblies, the hydrophobic tails sequester themselves away from the polar solvent, forming a core that is surrounded by the hydrophilic head groups. While the self-assembly of this compound has not been experimentally verified, its structure is analogous to other simple amphiphiles that exhibit this behavior. For example, various amphiphilic molecules, from peptides to complex organic dyes, are known to form well-defined supramolecular nanosheets, fibers, and other aggregates in solution or at interfaces. acs.orgnih.gov The interplay of hydrophobic interactions, π-π stacking of the phenyl rings, and dipole-dipole interactions of the ketone groups could drive the formation of ordered assemblies, making this a promising area for future investigation.

Ligand Design and Catalyst Development for Organic Transformations

The development of new chiral ligands is fundamental to advancing asymmetric catalysis. The structure of this compound, particularly when synthesized in an enantioenriched form, provides a valuable scaffold for the design of new catalysts.

The transformation of a ketone into other functional groups is a common strategy in ligand synthesis. For instance, the ketone can be reduced to a chiral alcohol or converted to a chiral amine via reductive amination. nih.gov These alcohol and amine functionalities are cornerstones of many privileged ligand classes, such as chiral amino alcohols and diamines, which are highly effective in a wide range of metal-catalyzed reactions. A general strategy in ligand synthesis involves using a chiral ketone as a key intermediate that can be diversified into a library of related ligands. acs.org

Furthermore, the cyclohexanone (B45756) ring, a cyclic analogue, has been shown to be a versatile precursor for synthesizing important ligand frameworks. Recent studies have demonstrated methods for converting substituted cyclohexanones into N-functionalized 2-aminophenols and o-phenylenediamines. rsc.orgnih.gov These products are bidentate coordinating motifs widely used in catalysis. Applying similar oxidative aromatization strategies to derivatives of this compound could yield novel chiral ligand architectures.

The modern approach to catalyst development increasingly relies on computational methods and machine learning to accelerate discovery. rsc.orgpharmafeatures.com A scaffold like this compound could provide the initial input for in silico design, where algorithms explore various functionalizations to predict which derivatives would form the most effective ligands for a target reaction. uib.noarxiv.org

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
(E)-4-methyl-6-phenylhex-3-en-2-one
(+)-(R)-4-ethyl-4-methyl-6-phenylhexan-2-one
Wieland–Miescher ketone
6-oxo-6-phenyl-hexanoic acid
Poly(phenyl vinyl ketone) (PVK)
2-aminophenols
o-phenylenediamines
Phosphoramidite

Chiral Ligands for Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. acs.org These ligands, when complexed with a metal center, can create a chiral environment that directs the stereochemical outcome of a reaction. acs.org While the direct application of this compound as a building block for chiral ligands is not prominently documented, the synthesis of analogous chiral ketones is a subject of research.

For instance, a study on copper-catalyzed asymmetric conjugate addition to acyclic enones resulted in the formation of (+)-(R)-4-ethyl-4-methyl-6-phenylhexan-2-one with high enantiomeric excess. rsc.org This research highlights the capability of creating complex chiral ketones using sophisticated catalytic systems, although it describes the synthesis of a related compound rather than the use of this compound as a starting material for ligand synthesis. rsc.org The synthesis of other chiral phosphoramidite ligands has also been explored for their potential in asymmetric catalysis. researchgate.net

The general principle in this field involves the design of ligands that can effectively transfer their chirality to the products of a reaction. rug.nl This is often achieved through the use of molecules with well-defined stereogenic centers that can coordinate to a metal catalyst. acs.org

Supported Catalysts and Nanomaterial Integration

Supported catalysts, where the active catalytic species is dispersed on a high-surface-area material, are of significant interest in industrial chemistry due to their ease of separation and potential for reuse. mdpi.comgoogle.com The integration of metallic nanoparticles into these supports can lead to highly active and selective catalysts. mdpi.com

Research in this area includes the use of palladium nanoparticles supported on materials like microporous aluminosilicates for reactions such as the direct alkylation of benzenes. google.com Similarly, copper and copper oxide nanoparticles have been supported on covalent organic frameworks (COFs) to create heterogeneous catalysts for coupling reactions. rsc.org Gold nanoparticles supported on titanium dioxide have also been shown to be effective catalysts for the reduction of nitriles.

Biological and Mechanistic Research on 3 Methyl 6 Phenylhexan 2 One and Analogues

Structure-Activity Relationship (SAR) Investigations at the Molecular Level

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for developing new compounds with specific biological activities. By systematically altering the chemical structure of a lead compound, researchers can identify the key molecular features responsible for its biological effects.

The biological activity of a compound is determined by its ability to interact with specific biological targets like receptors or enzymes. The structural features of 3-Methyl-6-phenylhexan-2-one, such as the phenyl ring and the hexane (B92381) chain, suggest a design for specific biological interactions. ontosight.ai The phenyl group may be involved in hydrophobic interactions within protein binding pockets, while the ketone functional group can participate in hydrogen bonding. ontosight.aismolecule.com

For related analogues, specific structural components have been identified as crucial for activity. For instance, in a series of carbamate (B1207046) inhibitors of fatty acid amide hydrolase (FAAH) derived from a phenyl N-alkyl carbamate scaffold, the presence of a meta-substituted phenyl ring was found to be a key feature for potent inhibition. core.ac.uk Similarly, for other complex molecules, features like an indole (B1671886) backbone, hydroxy groups, and side chains contribute to potential biological activities such as anti-inflammatory or antioxidant properties. ontosight.ai The chirality of a molecule, when present, is also a critical determinant of biological interaction. ontosight.ai

To explore the SAR of a compound, chemists design and synthesize a series of analogues where specific parts of the molecule are modified. For compounds related to this compound, various synthetic strategies have been employed to create libraries of analogues for biological testing.

One common strategy involves using a core scaffold and adding different substituents. For example, researchers have synthesized a series of carbamates, ureas, and amides using starting materials like 6-phenylhexan-1-amine and 6-phenylhexan-1-yl-isocyanate, which are structurally related to this compound. cardiff.ac.uk These reactions allow for the introduction of diverse chemical groups to probe how they affect biological activity. cardiff.ac.uk The synthesis of such derivatives can involve multi-step organic reactions. ontosight.airesearchgate.net

Another approach is the creation of conformationally constrained analogues to understand the optimal three-dimensional shape for biological activity. researchgate.net For instance, in the development of fentanyl analogues, a five-step synthetic approach was used to create acyclic 1,3-diamines to assess the importance of the piperidine (B6355638) ring found in the parent molecule. researchgate.net Similarly, pyrrole (B145914) derivatives have been synthesized using (3E,5E)-6-phenylhexa-3,5-dien-2-one, an unsaturated analogue, to explore their potential as dual inhibitors of HIV-1 integrase and reverse transcriptase. nih.gov

In Vitro Biological Activity Studies

In vitro studies are essential for characterizing the biological activity of a compound in a controlled laboratory setting. These assays can assess a compound's antimicrobial effects, its ability to modulate enzyme activity, and its interaction with biological receptors.

Research on natural products has also identified analogues with antimicrobial properties. A study on compounds isolated from the mushroom Xerula sp. evaluated a range of polyketides for antimicrobial activity. researchgate.net One isolated compound, (3Z,5E)-3-methyl-6-phenylhexa-3,5-dien-1-ol, which is a closely related dienol, exhibited activity against Bacillus cereus with a Minimum Inhibitory Concentration (MIC) of 12.5-25.0 μg/mL. researchgate.net Another analogue, (R,3E,5E)-1-(3,5-Dihydroxy-2,4-dimethylphenyl)-1-hydroxyhepta-3,5-dien-2-one, demonstrated moderate antibacterial activity against pathogens like Staphylococcus aureus. Strobilurin analogues, which share some structural similarities, are known for their broad-spectrum fungicidal activity. researchgate.net

The potential for this compound and its analogues to interact with enzymes has been a subject of investigation. A notable study focused on the inhibition of fatty acid amide hydrolase (FAAH), an enzyme involved in pain and inflammation pathways. core.ac.uk In this research, a series of phenyl N-alkyl carbamates were synthesized and tested. Several of these compounds, which were created using a scaffold derived from precursors like 6-phenylhexan-1-yl-isocyanate, proved to be potent and selective inhibitors of FAAH. core.ac.ukcardiff.ac.uk

The table below shows the inhibitory activity of some of the most potent carbamate analogues against FAAH.

CompoundSubstituentFAAH IC₅₀ (nM)
221 4,5-Dihydrooxazol-2-yl0.74 - 3.9
242 Oxazol-2-yl0.74 - 3.9
273a 2-Methyltetrazol-5-yl0.74 - 3.9
252 Imidazol-4-yl0.74 - 3.9
314 1,2,3-Thiadiazol-4-yl0.74 - 3.9
276 Methyl ester0.74 - 3.9
Data sourced from a study on FAAH inhibitors, where these compounds were identified as the most potent heterocycle or acyclic substituents on a phenolic N-alkyl carbamate core. core.ac.uk

Furthermore, studies on other related structures have explored enzyme interactions. For example, a 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA) hydrolyzing enzyme was purified from Pseudomonas cruciviae, which acts on a metabolite of biphenyl. tandfonline.com This enzyme was found to hydrolyze the meta ring-fission products of several catecholic compounds. tandfonline.com

The interaction of volatile organic compounds with chemosensory receptors is what gives rise to the sense of smell. While direct studies on this compound are limited, research on its corresponding alcohol, 4-methyl-6-phenylhexan-2-ol, provides insight into its potential chemosensory properties. This alcohol is noted for having a distinct gardenia and lily of the valley fragrance, distinguishing it from other similar phenylalkanols that typically have rosy or rhubarb notes. google.com This suggests that the specific arrangement of the methyl group and the phenylhexane backbone is critical for its interaction with olfactory receptors.

Studies on other structurally related compounds have also investigated interactions with biological receptors. For instance, some kavalactones, which include structures like 6-phenylhexa-3,5-dien-2-one, have been examined for their potential effects on GABA (gamma-aminobutyric acid) receptors in the brain, suggesting possible anxiolytic effects.

Computational Chemistry and Molecular Modeling for Biological Insights

Computational methods are indispensable in modern chemical biology for predicting and explaining the interactions between small molecules and their biological targets. For compounds like this compound and its analogues, these techniques offer a window into the molecular-level events that underpin their biological activity, guiding further experimental work.

Molecular Docking and Dynamics Simulations with Biomolecular Targets

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict how a ligand, such as a pheromone, might bind to a protein receptor and how the resulting complex behaves over time. jppres.commdpi.com These methods are crucial for understanding the initial recognition process in olfaction, which often involves odorant-binding proteins (OBPs) or chemosensory receptors. researchgate.net

Although specific docking studies on this compound are not prominent in publicly available literature, research on analogous pheromones and their interactions with insect OBPs provides a clear blueprint for how such an investigation would proceed. oup.com For example, studies on the gypsy moth have used computational modeling to understand how its two pheromone-binding proteins, PBP1 and PBP2, discriminate between the pheromone and related analogues. oup.com These simulations can reveal key amino acid residues in the binding pocket that form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand, as well as predict the binding affinity. elsevier.es

A typical molecular docking and dynamics study would involve:

Modeling: Generation of a 3D model of the target protein (e.g., an insect OBP) and the ligand (this compound). elsevier.es

Docking: Computationally placing the ligand into the protein's binding site in various orientations and conformations to find the most stable binding pose, ranked by a scoring function that estimates binding energy. jppres.comelsevier.es

Dynamics Simulation: Simulating the movement of every atom in the protein-ligand complex over a period of time (nanoseconds to microseconds) to assess the stability of the predicted binding pose and observe conformational changes. mdpi.commdpi.com

Research on a close structural analogue, 2-hydroxy-4-methyl-1-phenylhexan-3-one, identified as a pheromone in the velvet longhorned beetle, exemplifies the power of combining chemical analysis with synthesis and, potentially, future computational work to confirm receptor interactions. d-nb.info Insights from simulations on such analogues can be summarized to predict the behavior of the target compound.

Table 1: Representative Data from Molecular Docking & Dynamics Studies of Pheromone Analogues

This table illustrates the type of data generated from computational studies on pheromone analogues and their target receptors.

Pheromone AnalogueTarget ProteinPredicted Binding Energy (kcal/mol)Key Interacting ResiduesSimulation Stability (RMSD)
Moth Pheromone Analogue AOBP1-8.5Phe12, Trp37, Leu58Stable (<2 Å)
Beetle Pheromone Analogue BCSP2-7.9Tyr24, Ile65, Val70Stable (<2.5 Å)
Aphid Alarm Pheromone AnalogueOBP7-9.1Ser56, Met115, Phe120Stable (<2 Å)

This data is illustrative and compiled from general findings in pheromone research literature; it does not represent specific results for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For pheromones and other semiochemicals, QSAR can be used to predict the activity of novel, unsynthesized analogues, thereby optimizing structures for higher potency or selectivity, which is valuable for developing new pest management tools. annualreviews.org

A QSAR study involves developing a mathematical model that correlates variations in molecular properties (descriptors) with observed activity. nih.gov The first systematic QSAR-type investigations with insect pheromones involved electroantennography to measure the response of insect antennae to over a hundred pheromone analogues, establishing that structural modifications generally reduce activity. annualreviews.org

A hypothetical QSAR study for this compound would proceed as follows:

Data Set Assembly: A series of structural analogues would be synthesized and tested for a specific biological activity (e.g., electroantennographic response, behavioral attraction).

Descriptor Calculation: For each analogue, a wide range of molecular descriptors would be calculated. These can be categorized as constitutional (e.g., molecular weight), topological (e.g., branching indices), geometric (e.g., molecular surface area), or electronic (e.g., partial charges).

Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build an equation linking the most relevant descriptors to the observed activity. tandfonline.com

Validation: The model's predictive power would be rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.govnih.gov

Such models can provide valuable insights into which molecular features are critical for activity. For instance, a QSAR model might reveal that the distance between the keto group and the phenyl ring is a critical determinant of receptor binding and subsequent biological response.

Table 2: Example of Analogues and Descriptors for a Hypothetical QSAR Study

This table outlines a potential set of compounds and calculated properties that could form the basis of a QSAR model for analogues of this compound.

Compound NameStructureMolecular Weight ( g/mol )LogPPolar Surface Area (Ų)
This compound C₁₃H₁₈O190.283.317.1
6-Phenylhexan-2-oneC₁₂H₁₆O176.262.917.1
3-Ethyl-6-phenylhexan-2-oneC₁₄H₂₀O204.313.817.1
3-Methyl-7-phenylheptan-2-oneC₁₄H₂₀O204.313.717.1
3-Methyl-6-(4-chlorophenyl)hexan-2-oneC₁₃H₁₇ClO224.734.017.1

Note: LogP (a measure of lipophilicity) and Polar Surface Area are computationally predicted properties. This data is for illustrative purposes.

Chemoecological Functionality: Beyond Pheromonal Activity

While many insect semiochemicals are studied for their role as pheromones (communication within the same species), they can also have broader functions within an ecosystem. These volatile organic compounds (VOCs) mediate a wide array of interactions, including those between different species, such as plants, herbivores, and the natural enemies of herbivores. oup.comnih.gov

The chemical class to which this compound belongs—phenylpropanoids/benzenoids—is known to be involved in such complex ecological roles. nih.govresearchgate.net Plants often release blends of VOCs in response to herbivore feeding, and these signals can serve functions beyond direct defense. researchgate.netmdpi.com

One of the most studied non-pheromonal functions is in "indirect defense," where herbivore-induced plant volatiles (HIPVs) attract predators and parasitoids of the attacking herbivore. mdpi.comtandfonline.com A plant being damaged by a caterpillar may release a specific bouquet of volatiles, including ketones and aromatic compounds, that acts as a chemical "cry for help," guiding parasitic wasps to the caterpillar. researchgate.net Given its structure, it is plausible that this compound, if produced by a plant or even by an insect feeding on a plant, could function as a kairomone—a chemical signal that benefits the receiver (e.g., a predator) at the expense of the emitter (the herbivore).

Furthermore, VOCs can have direct defensive functions, acting as toxins or deterrents to feeding herbivores. oup.com The ecological role of a specific compound is highly context-dependent, influenced by the emitting organism, the receiving organism, and the surrounding environment. oup.comtandfonline.com The precise chemoecological functionality of this compound remains an open area for research, holding the potential to uncover new roles in tritrophic (plant-herbivore-predator) interactions.

Future Perspectives and Emerging Research Avenues for 3 Methyl 6 Phenylhexan 2 One

Development of Highly Efficient and Sustainable Synthetic Routes

The synthesis of structurally specific ketones like 3-methyl-6-phenylhexan-2-one is a cornerstone of organic chemistry, with significant implications for pharmaceuticals and materials science. Future research will likely prioritize the development of synthetic pathways that are not only efficient in yield but also environmentally benign.

Current synthetic strategies for similar phenyl alkyl ketones often rely on multi-step processes that can be resource-intensive. Emerging research points towards several promising avenues for improvement:

Catalytic C-H Activation: A significant breakthrough would be the development of methods to directly functionalize simpler precursors. Recent advances have demonstrated the ability to activate inert C-H bonds in ketones using specialized palladium catalysts. scripps.edu Adapting this technology could allow for the direct synthesis of this compound from more basic starting materials, reducing waste and increasing atom economy. scripps.educhemistryviews.org

Sustainable Catalysis: The use of base metals like copper and iron, combined with molecular oxygen as the oxidant, represents a sustainable approach to producing aryl ketones from aryl(di)azinylmethanes. nih.gov Similarly, palladium-catalyzed reactions in water offer a green alternative to traditional organic solvents for synthesizing aryl ketones from arylboronic acids and nitriles. rsc.org Photocatalysis using semiconductor materials like g-C3N4 also presents a metal-free, visible-light-driven option for sustainable ketone synthesis. rsc.org

Asymmetric Synthesis: Given that this compound contains a stereocenter, developing methods for its enantioselective synthesis is a critical goal. Research into the asymmetric synthesis of related β-hydroxy methyl ketones and other chiral ketones using organocatalysts or specialized metal complexes provides a strong foundation. taltech.eethieme-connect.comscispace.comacs.org For instance, catalytic asymmetric aldol (B89426) reactions of thioamides have been shown to produce chiral methyl ketones with high enantioselectivity. thieme-connect.com

Table 1: Potential Sustainable Synthetic Strategies

Methodology Catalyst/Reagent Key Advantages Relevant Findings for Analogous Compounds
Direct C-H Activation Cationic Palladium Complexes Fewer synthetic steps, high atom economy. Successful β-C−H bond functionalization of other ketones and esters. scripps.edu
Aqueous Synthesis Pd(II) with PTSA Use of water as a green solvent, mild reaction conditions. Effective for a broad scope of alkyl aryl ketones with excellent functional group tolerance. rsc.org
Photocatalysis g-C3N4 (metal-free) Utilizes visible light, sustainable catalyst. Enables selective oxidation of precursors to form ketones under benign conditions. rsc.org
Asymmetric Aldol Reaction Thioamide with Catalyst High enantioselectivity for chiral methyl ketones. Proven method for synthesizing a variety of enantioenriched methyl ketones. thieme-connect.com

Exploration of Novel Reaction Pathways and Reactivity Patterns

The reactivity of this compound is dictated by its carbonyl group and the adjacent chiral center, as well as the phenyl group at the end of the alkyl chain. Future research will aim to uncover and exploit new reaction pathways beyond standard ketone chemistry.

Key areas for exploration include:

Photochemistry: Phenyl alkyl ketones are known to undergo photochemical reactions, such as photofragmentation and cyclization. osti.gov The interaction of the ketone's excited state with other molecules can lead to unique chemical transformations. osti.gov Investigating the light-driven reactions of this compound, such as intramolecular cyclization or carboxylation with CO2 under UV or solar light, could yield novel molecular structures. nih.govresearchgate.net

Rearrangement Reactions: The classic Baeyer-Villiger oxidation is a well-known reaction for ketones. Quantum chemistry studies on phenyl alkyl ketones have delved into how the alkyl group's structure influences the reaction's rate-determining step, which could be applied to predict and control the oxidation products of this compound. acs.orgnih.gov Furthermore, novel rearrangement reactions, such as the selenium dioxide-catalyzed oxidation of phenyl alkyl ketones to form α-phenyl carboxylic acids, offer pathways to entirely new compound classes. oup.com

Catalytic Cross-Coupling: While the carbon-carbon bonds in ketones are typically robust, new catalytic methods are emerging that enable their transformation. A recently developed one-pot process transforms aromatic ketones into aromatic esters, which are more versatile in cross-coupling reactions. waseda.jp Applying such a strategy could convert this compound into a more reactive intermediate for the synthesis of complex aromatic compounds. waseda.jp

Advanced Applications in Bio-Inspired Chemistry and Material Science

The structure of this compound makes it a candidate for incorporation into functional materials and as a building block in bio-inspired synthesis. researchgate.net Ketones are valuable precursors for creating natural product-inspired compound collections for drug discovery. researchgate.netrsc.org

Potential future applications include:

Bio-inspired Materials: The development of novel materials inspired by biological systems is a rapidly growing field. nih.gov Ketone functionalities can be integrated into polymers and hydrogels. nih.gov Research could explore the use of this compound or its derivatives as monomers or additives to create materials with specific properties, such as stimuli-responsiveness or enhanced durability, potentially for use in wearable devices or E-skin. nih.gov

Natural Product Synthesis: Ketones are strategic intermediates in the synthesis of complex natural products. researchgate.net The specific stereochemistry and functionality of this compound could be exploited as a key building block in the total synthesis of biologically active molecules. Its phenyl group allows for further functionalization, while the ketone provides a handle for a wide array of carbon-carbon bond-forming reactions.

Agrochemical and Pharmaceutical Leads: Many bioactive compounds contain aryl ketone motifs. acs.org Future work could involve screening this compound and its derivatives for biological activity, such as antifungal or herbicidal properties, inspired by the activity of other heteroaryl ketones. acs.org

Interdisciplinary Research Integrating Omics Technologies and Chemical Biology

Understanding the interaction of small molecules like this compound with biological systems is a key challenge that can be addressed through interdisciplinary approaches.

Chemical Biology Approaches: Chemical biology utilizes small molecules as probes to study and manipulate biological processes. nih.govmdpi.comrsc.org If this compound shows any biological activity, it could be developed into a chemical probe. By attaching reporter tags (like fluorescent groups or affinity labels), researchers could identify its cellular targets and elucidate its mechanism of action, contributing to our understanding of toxicology and pharmacology. mdpi.comacs.org

Omics Technologies for Biodegradation: As a synthetic organic compound, understanding the environmental fate of this compound is crucial. Omics technologies (genomics, proteomics, metabolomics) are powerful tools for studying how microbial communities break down pollutants. nih.gov Future research could expose soil or water microbes to this ketone and use multi-omics analyses to identify the microorganisms and enzymatic pathways responsible for its biodegradation. nih.govfrontiersin.orgomicsonline.org This knowledge is vital for assessing its environmental persistence and developing potential bioremediation strategies. Studies on the biodegradation of other ketones and aromatic compounds have successfully used these techniques to map metabolic pathways. nih.govmdpi.com

Table 2: Potential Interdisciplinary Research Applications

Research Area Technology/Approach Potential Goal Relevance
Chemical Biology Synthesis of tagged derivatives (fluorescent, affinity labels) Identify protein targets and mechanism of action in cells. Elucidate toxicological or therapeutic potential of the molecule. nih.govacs.org
Metagenomics DNA sequencing of microbial communities Identify bacterial/fungal species capable of degrading the compound. Assess environmental impact and potential for bioremediation. nih.gov
Proteomics/Metabolomics Mass spectrometry analysis of microbial cultures Characterize the specific enzymes and metabolic intermediates involved in the degradation pathway. Provide a complete picture of the biodegradation process. omicsonline.orgmdpi.com
Transcriptomics RNA sequencing of exposed organisms Understand the genetic response and regulatory networks activated during exposure. Reveal cellular stress responses and adaptation mechanisms. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Methyl-6-phenylhexan-2-one, and what key reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with the preparation of a ketone core followed by alkylation and aromatic substitution. For example:

Core Formation : Cyclohexanone derivatives can be functionalized via Claisen-Schmidt condensation to introduce methyl groups.

Aromatic Substitution : Friedel-Crafts acylation or Grignard reactions may introduce the phenyl group at the 6-position.

  • Critical Conditions : Temperature control (60–80°C for condensation), solvent polarity (e.g., THF for Grignard reactions), and catalyst selection (e.g., AlCl₃ for Friedel-Crafts) significantly affect yield. Inert atmospheres (N₂/Ar) are recommended to prevent oxidation .
    • Characterization : Post-synthesis, validate using GC-MS and ¹H/¹³C NMR to confirm regioselectivity .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Identify methyl (δ ~1.2–1.5 ppm) and ketone (δ ~205–220 ppm) groups. Aromatic protons (δ ~7.2–7.5 ppm) confirm the phenyl moiety .
  • FT-IR : C=O stretching (1700–1750 cm⁻¹) and C-H aromatic vibrations (3000–3100 cm⁻¹) .
  • Chromatography :
  • HPLC/GC-MS : Use reverse-phase C18 columns (acetonitrile/water mobile phase) or DB-5MS columns (He carrier gas) for purity assessment. Retention indices should align with PubChem data .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :

  • Risk Assessment : Follow frameworks like the IFRA Standards for analogous ketones, which recommend:

Ventilation : Use fume hoods to mitigate inhalation risks.

PPE : Nitrile gloves and safety goggles to prevent dermal/ocular exposure.

Storage : In airtight containers away from oxidizers (e.g., peroxides) .

  • Waste Disposal : Neutralize ketones with aqueous NaHSO₃ before disposal .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the reaction mechanisms involved in the synthesis of this compound?

  • Methodological Answer :

  • Isotopic Labeling : Use deuterated solvents (e.g., D₂O) or ¹³C-labeled reactants to trace proton transfer and bond formation via NMR .
  • Kinetic Studies : Monitor reaction progress under varying temperatures (Arrhenius plots) to identify rate-determining steps.
  • Computational Modeling : Apply DFT calculations (e.g., Gaussian software) to simulate transition states and verify intermediates .

Q. What strategies are recommended for resolving contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Systematic Review : Conduct a PRISMA-guided literature review to identify bias in prior studies (e.g., inconsistent assay protocols) .
  • Meta-Analysis : Pool IC₅₀/EC₅₀ values from multiple studies using random-effects models to account for heterogeneity. Tools like RevMan or Cochrane software can standardize effect sizes .
  • Experimental Replication : Validate conflicting results under controlled conditions (e.g., standardized cell lines, such as HEK-293 for cytotoxicity assays) .

Q. What methodological considerations are critical when integrating this compound into novel material science applications?

  • Methodological Answer :

  • Structure-Property Relationships : Use QSAR models to predict physicochemical properties (e.g., logP, solubility) for polymer compatibility .
  • Stability Testing : Accelerated aging studies (40°C/75% RH for 6 months) to assess degradation pathways (HPLC monitoring) .
  • Collaborative Frameworks : Combine synthetic chemistry with computational/material science teams to optimize functionalization (e.g., grafting onto graphene oxide for sensors) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.